molecular formula C15H12BrClO3 B4934120 3-bromo-4-[2-(4-chlorophenoxy)ethoxy]benzaldehyde

3-bromo-4-[2-(4-chlorophenoxy)ethoxy]benzaldehyde

Cat. No.: B4934120
M. Wt: 355.61 g/mol
InChI Key: FBVBJJJHJNKDRA-UHFFFAOYSA-N
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Description

3-bromo-4-[2-(4-chlorophenoxy)ethoxy]benzaldehyde is an organic compound with the molecular formula C15H12BrClO3 It is a derivative of benzaldehyde, featuring bromine and chlorine substituents along with an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-[2-(4-chlorophenoxy)ethoxy]benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Etherification: The formation of an ether linkage by reacting the brominated benzene derivative with 4-chlorophenol in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-[2-(4-chlorophenoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: 3-bromo-4-[2-(4-chlorophenoxy)ethoxy]benzoic acid.

    Reduction: 3-bromo-4-[2-(4-chlorophenoxy)ethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-bromo-4-[2-(4-chlorophenoxy)ethoxy]benzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of potential pharmaceutical agents due to its structural features.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

Mechanism of Action

The mechanism of action of 3-bromo-4-[2-(4-chlorophenoxy)ethoxy]benzaldehyde depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The presence of the bromine and chlorine atoms, along with the aldehyde group, allows it to form interactions with target molecules, potentially disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-4-chlorobenzaldehyde: Lacks the ethoxy group, making it less versatile in certain reactions.

    4-(4-bromo-2-chlorophenoxy)butanoic acid: Contains a butanoic acid group instead of an aldehyde, leading to different reactivity and applications.

    3-bromo-4-chlorophenol: Lacks the ethoxy and aldehyde groups, limiting its use in certain synthetic applications.

Uniqueness

3-bromo-4-[2-(4-chlorophenoxy)ethoxy]benzaldehyde is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both bromine and chlorine atoms, along with the ethoxy and aldehyde groups, provides versatility in synthetic and medicinal chemistry.

Properties

IUPAC Name

3-bromo-4-[2-(4-chlorophenoxy)ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO3/c16-14-9-11(10-18)1-6-15(14)20-8-7-19-13-4-2-12(17)3-5-13/h1-6,9-10H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVBJJJHJNKDRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCOC2=C(C=C(C=C2)C=O)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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